Chemical structure and properties of 1-(2-Bromophenyl)-2-methylpropan-2-amine
Chemical structure and properties of 1-(2-Bromophenyl)-2-methylpropan-2-amine
An In-depth Technical Guide to 1-(2-Bromophenyl)-2-methylpropan-2-amine
Abstract: This technical guide provides a comprehensive scientific overview of 1-(2-Bromophenyl)-2-methylpropan-2-amine, a substituted phenethylamine derivative with potential applications in synthetic chemistry and drug discovery. While specific research on this molecule is limited, this document synthesizes available data, chemical principles, and insights from analogous structures to present its core physicochemical properties, a plausible synthetic route, and a framework for its analytical characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking foundational knowledge and practical methodologies for working with this and similar chemical entities.
Introduction: A Novel Scaffold in Medicinal Chemistry
1-(2-Bromophenyl)-2-methylpropan-2-amine belongs to the broad class of phenethylamines, a scaffold renowned for its privileged role in pharmacology, particularly in the development of central nervous system (CNS) agents. The structure, featuring a bromine atom on the phenyl ring and a gem-dimethyl group adjacent to the amine, presents a unique combination of steric and electronic properties. The ortho-bromine substitution can influence the molecule's conformation and metabolic stability, while the neopentyl-like arrangement can modulate receptor binding and pharmacokinetic profiles.
Compounds with similar structural motifs are often investigated as analogs in drug discovery programs to optimize potency, selectivity, and metabolic properties.[1][2] For instance, the 2-methyl-1-phenyl-propan-2-amine side chain is a key structural component in complex drug candidates like long-acting β2-agonists, highlighting the pharmaceutical relevance of this backbone.[3] This guide serves to characterize the title compound and provide a scientific basis for its potential exploration as a building block or lead compound.
Physicochemical and Structural Properties
The fundamental identity of 1-(2-Bromophenyl)-2-methylpropan-2-amine is established by its molecular formula, weight, and structural identifiers. These properties are crucial for accurate documentation, analysis, and integration into research databases.
Mandatory Visualization: Chemical Structure
Caption: 2D representation of 1-(2-Bromophenyl)-2-methylpropan-2-amine.
A summary of its key computed and known properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-bromophenyl)-2-methylpropan-2-amine | [4] |
| CAS Number | 103275-22-5 (free base) | [4][5] |
| 64057-67-6 (hydrochloride) | [6][7] | |
| Molecular Formula | C₁₀H₁₄BrN | [4][5] |
| Molecular Weight | 228.13 g/mol | [4] |
| Exact Mass | 227.03100 Da | [5] |
| InChIKey | RWOQONCOSDNAGA-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | CC(C)(CC1=CC=CC=C1Br)N | [4] |
| Computed LogP | 2.6 - 3.43 | [4][5] |
| Physical Form | Powder or liquid (hydrochloride is a powder) | [6][7] |
Synthesis and Purification Protocol
While specific literature detailing the synthesis of 1-(2-Bromophenyl)-2-methylpropan-2-amine is scarce, a plausible and robust synthetic route can be designed based on established organic chemistry principles, particularly those used for analogous structures.[3] A logical approach involves the alkylation of a nitrile followed by reduction.
Causality Behind Experimental Choices:
-
Starting Materials: 2-Bromobenzyl cyanide is a readily available starting material. Isobutyronitrile is used to introduce the gem-dimethyl-amine precursor structure.
-
Alkylation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is chosen to deprotonate the α-carbon of isobutyronitrile efficiently at low temperatures, minimizing side reactions.
-
Reduction: Lithium Aluminum Hydride (LAH) is a powerful reducing agent capable of converting the nitrile group directly to a primary amine. Anhydrous conditions are critical as LAH reacts violently with water.
-
Purification: Acid-base extraction is a classic and effective method for purifying amines. The basic amine is protonated and moves to the aqueous layer, separating it from neutral organic impurities. Subsequent basification liberates the free amine for extraction back into an organic solvent. Column chromatography provides a final polishing step to achieve high purity.
Mandatory Visualization: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound from commercial precursors.
Experimental Protocol: Synthesis
Materials: Isobutyronitrile, n-Butyllithium, Diisopropylamine, 2-Bromobenzyl cyanide, Lithium aluminum hydride (LAH), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (1M), Sodium hydroxide (2M), Magnesium sulfate, Silica gel.
Step 1: Synthesis of 2-(2-Bromobenzyl)-2-methylpropanenitrile
-
Prepare a solution of LDA in a flame-dried, three-neck flask under an inert atmosphere (N₂) by slowly adding n-Butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78°C.
-
Slowly add isobutyronitrile (1.0 eq) to the LDA solution and stir for 30 minutes to ensure complete deprotonation.
-
Add a solution of 2-bromobenzyl cyanide (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.
Step 2: Reduction to 1-(2-Bromophenyl)-2-methylpropan-2-amine
-
Carefully add LAH (1.5 eq) to a flame-dried flask containing anhydrous THF under an inert atmosphere.
-
Add a solution of the crude nitrile intermediate from Step 1 in anhydrous THF dropwise to the LAH suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0°C and cautiously quench by the sequential addition of water (x mL), 15% NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 3: Purification
-
Dissolve the crude amine in diethyl ether and extract with 1M HCl (3x).
-
Combine the acidic aqueous layers and wash with diethyl ether to remove neutral impurities.
-
Basify the aqueous layer to pH >12 with 2M NaOH at 0°C.
-
Extract the liberated free amine with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the purified free amine.
-
For higher purity, perform column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine).
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural confirmation. While experimental spectra for this specific molecule are not widely published, its structure allows for reliable prediction of its spectral characteristics based on known data from similar fragments.[8][9]
Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic Protons (4H): Complex multiplet pattern in the ~7.0-7.6 ppm range. Methylene Protons (-CH₂-): A singlet around ~2.8-3.0 ppm. Amine Protons (-NH₂): A broad singlet, chemical shift variable (~1.5-3.0 ppm), which disappears upon D₂O exchange. Methyl Protons (2x -CH₃): A sharp singlet (6H) at ~1.1-1.3 ppm. |
| ¹³C NMR | Aromatic Carbons: 6 signals expected, with the C-Br appearing around ~122 ppm and the C-CH₂ around ~138 ppm. Other aromatic signals between ~127-133 ppm. Quaternary Carbon (-C(CH₃)₂-): Signal around ~50-55 ppm. Methylene Carbon (-CH₂-): Signal around ~45-50 ppm. Methyl Carbons (2x -CH₃): A single signal around ~25-30 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 227 and 229 with a ~1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes.[9] Base Peak: Likely m/z 58, corresponding to the stable [C(CH₃)₂NH₂]⁺ fragment resulting from benzylic cleavage. Other Fragments: A peak at m/z 170/172 from the loss of the C(CH₃)₂NH₂ fragment. |
| IR Spectroscopy | N-H Stretch: Two characteristic medium-intensity peaks for the primary amine at ~3300-3400 cm⁻¹. C-H Stretch: Aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) stretches. N-H Bend: A scissoring vibration around 1600 cm⁻¹. C-Br Stretch: A strong absorption in the fingerprint region, ~550-650 cm⁻¹. |
Mandatory Visualization: Analytical Workflow
Caption: Standard workflow for the comprehensive characterization of a novel compound.
Protocol: Purity Determination by HPLC-UV
This protocol describes a general method for assessing the purity of the final compound.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the purity of 1-(2-Bromophenyl)-2-methylpropan-2-amine.
Instrumentation & Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile/Water.
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 100 µg/mL stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Analysis: Inject the sample and integrate all peaks detected.
-
Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Trustworthiness: This method is self-validating. The use of a DAD allows for peak purity analysis by comparing spectra across the peak. The formic acid in the mobile phase ensures the amine is protonated, leading to better peak shape on the C18 column. The gradient method ensures that impurities with a wide range of polarities can be eluted and detected.[10]
Potential Applications in Drug Discovery
The structural features of 1-(2-Bromophenyl)-2-methylpropan-2-amine make it an interesting candidate for exploration in medicinal chemistry.
-
Scaffold for Analog Synthesis: The molecule can serve as a parent structure for the synthesis of new analogs.[1] The primary amine is a versatile handle for derivatization, allowing for the introduction of various functional groups to probe structure-activity relationships (SAR).
-
CNS Receptor Modulation: The core phenethylamine structure is a well-known pharmacophore for interacting with a wide array of CNS targets, including serotonin (5-HT), dopamine, and norepinephrine receptors and transporters.[11] The specific substitution pattern of this molecule could confer unique selectivity or potency profiles.
-
Metabolic Stability: The ortho-bromine atom and the gem-dimethyl group can sterically hinder metabolic attack at adjacent positions, potentially increasing the compound's metabolic stability and half-life, which are desirable properties for drug candidates.[2]
-
Fragment-Based Drug Design: The 2-bromophenyl moiety could be explored as a fragment that binds to specific pockets in protein targets, with the rest of the molecule serving as a vector to extend into solvent-exposed regions or other binding sites.
Conclusion and Future Directions
1-(2-Bromophenyl)-2-methylpropan-2-amine is a structurally distinct chemical entity with untapped potential. This guide has established its fundamental properties, proposed a viable synthetic pathway, and outlined a robust framework for its analytical characterization. The true value of this compound will be realized through its application in systematic drug discovery programs. Future research should focus on its synthesis and biological screening against a panel of relevant pharmacological targets to uncover its potential therapeutic applications. The methodologies described herein provide a solid foundation for any researcher or organization looking to undertake such an investigation.
References
-
PubChem. 1-(2-Bromophenyl)-2-methylpropan-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(2-Bromophenyl)propan-2-amine. National Center for Biotechnology Information. [Link]
-
Chemsrc. 1-(2-bromophenyl)-2-methylpropan-2-amine | CAS#:103275-22-5. [Link]
-
The Royal Society of Chemistry. Electronic supplementary information. [Link]
-
ResearchGate. The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. [Link]
-
PubChemLite. 1-(2-bromophenyl)-2-methylpropan-1-amine hydrochloride (C10H14BrN). [Link]
-
PubChemLite. 2-(2-bromophenyl)-2-methylpropan-1-amine. [Link]
- Hu, Y., & Bajorath, J. (2015).
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
-
NIST. 2-Propen-1-amine, 2-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. 1-Bromo-2-methylpropan-2-amine. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]
- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
- Szymańska, I., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
-
ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]
-
Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
New England Discovery Partners. Medicinal Chemistry. [Link]
-
MIT OpenCourseWare. Overview of Drug Development 2. [Link]
- Brunton, L. L., et al. (Eds.). (2011). Pharmacodynamics: Molecular Mechanisms of Drug Action. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessBiomedical Science.
- Lee, J., et al. (2023). Discovery of Plant-Derived Natural Compounds as Novel GABA Aminotransferase Inhibitors: Structure-Based Discovery, Experimental Validation, and Molecular Dynamics Analysis. International Journal of Molecular Sciences, 24(13), 10831.
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
Sources
- 1. | NEDP [nedp.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 4. 1-(2-Bromophenyl)-2-methylpropan-2-amine | C10H14BrN | CID 116477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-bromophenyl)-2-methylpropan-2-amine | CAS#:103275-22-5 | Chemsrc [chemsrc.com]
- 6. 1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride | 64057-67-6 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. cipac.org [cipac.org]
- 11. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
